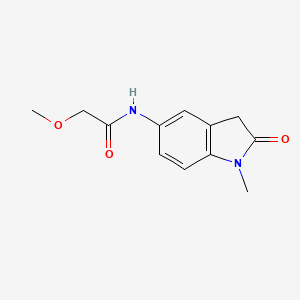
2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, also known as 3-Methoxy-Indole-2-Carboxylic Acid, is a small molecule that has been studied for its potential biological activities. It is a derivative of indole-2-carboxylic acid and has been found to possess antifungal, anti-inflammatory, and antioxidant properties. 3-Methoxy-Indole-2-Carboxylic Acid has been used in the synthesis of various compounds and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid has been studied for its potential biological activities. It has been found to possess antifungal, anti-inflammatory, and antioxidant properties. It has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Furthermore, 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid has been studied for its potential use as a drug delivery system.
Wirkmechanismus
The biological activities of 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid are thought to be mediated by its ability to interact with various proteins and enzymes. It has been found to interact with various proteins involved in the regulation of cellular processes, such as cell proliferation and apoptosis. Furthermore, it has been found to interact with various enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid has been found to possess a variety of biochemical and physiological effects. It has been found to possess antifungal, anti-inflammatory, and antioxidant properties. It has also been found to possess anti-tumorigenic and anti-angiogenic effects. Furthermore, it has been found to possess anti-apoptotic and anti-allergic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be synthesized in high yields. Furthermore, it is a small molecule, which makes it easier to handle and store. Additionally, it has been found to possess a variety of biological activities, making it a useful tool for research. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which makes it difficult to use in aqueous solutions. Additionally, it is unstable in the presence of light and heat, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid. One potential direction is to further study its biological activities and its potential therapeutic applications. Additionally, it could be studied for its potential use as a drug delivery system. Furthermore, it could be studied for its potential use in the synthesis of other compounds. Finally, it could be studied for its potential use in the development of new and improved therapeutic agents.
Synthesemethoden
2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid can be synthesized by the reaction of 2-amino-3-methoxybenzoic acid and 2-oxo-2,3-dihydro-1H-indol-5-yl acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride. The reaction yields the desired product in high yields.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-3-2-4-14(9-13)23-10-17(21)18-12-5-6-15-11(7-12)8-16(20)19-15/h2-7,9H,8,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDORDLUYXEPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6491018.png)
![3-(4-fluorophenyl)-6-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491025.png)
![2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetonitrile](/img/structure/B6491035.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6491042.png)
![N-(3-acetamidophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6491044.png)
![methyl 5-{[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}furan-2-carboxylate](/img/structure/B6491051.png)
![3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6491061.png)
![methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6491072.png)
![2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide](/img/structure/B6491080.png)
![methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate](/img/structure/B6491081.png)

![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6491094.png)

